

# A Comparative Guide to the Test-Retest Reliability of Tau PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | THK5351 |           |
| Cat. No.:            | B560637 | Get Quote |

For researchers, scientists, and drug development professionals, the reproducibility of PET imaging is a critical factor in the longitudinal monitoring of tau pathology and the evaluation of therapeutic interventions. This guide provides a comparative overview of the test-retest reliability of several prominent tau PET tracers. While direct test-retest reliability data for [18F]**THK5351** is not readily available in published literature, this guide summarizes the performance of key alternatives: [18F]flortaucipir (AV-1451), [18F]MK-6240, [18F]RO-948, and [18F]PI-2620.

The ideal tau PET tracer should exhibit high specificity and affinity for tau aggregates, along with favorable pharmacokinetics. Crucially, it must also demonstrate high test-retest reliability to ensure that observed changes in tracer uptake over time reflect true alterations in tau pathology rather than measurement error. Key metrics for evaluating test-retest reliability include the percentage change in tracer uptake and the intraclass correlation coefficient (ICC) between scans.

### **Comparative Analysis of Test-Retest Reliability**

The following tables summarize the quantitative test-retest reliability data for several alternative tau PET tracers. It is important to note that direct comparisons between studies should be made with caution due to variations in patient populations, imaging protocols, and data analysis techniques.

Table 1: Test-Retest Reliability of [18F]flortaucipir (AV-1451)



| Brain Region                       | Mean %<br>Change (SD)   | Intraclass<br>Correlation<br>Coefficient<br>(ICC) | Study<br>Population                    | Reference |
|------------------------------------|-------------------------|---------------------------------------------------|----------------------------------------|-----------|
| Large Posterior<br>Neocortical VOI | 2.22% (SD not reported) | > 0.92                                            | 5 healthy<br>controls, 6 MCI,<br>10 AD | [1][2][3] |
| Frontal                            | 1.46% (SD not reported) | > 0.92                                            | 5 healthy<br>controls, 6 MCI,<br>10 AD | [1][2][3] |
| Temporal                           | 1.98% (SD not reported) | > 0.92                                            | 5 healthy<br>controls, 6 MCI,<br>10 AD | [1][2][3] |
| Parietal                           | 2.28% (SD not reported) | > 0.92                                            | 5 healthy<br>controls, 6 MCI,<br>10 AD | [1][2][3] |
| Occipital                          | 3.27% (SD not reported) | > 0.92                                            | 5 healthy<br>controls, 6 MCI,<br>10 AD | [1][2][3] |
| Cortical<br>Composite ROI          | 1.8% to 3.3%            | Not Reported                                      | Dementia or MCI                        | [4]       |

Table 2: Test-Retest Reliability of [18F]MK-6240



| Brain Region                         | Mean %<br>Change (SD) | Intraclass<br>Correlation<br>Coefficient<br>(ICC) | Study<br>Population                    | Reference |
|--------------------------------------|-----------------------|---------------------------------------------------|----------------------------------------|-----------|
| NFT-rich regions<br>(SUVR)           | ~6%                   | Not Reported                                      | 12 AD, 3 healthy volunteers            | [5][6]    |
| Target Regions<br>(SUVR)             | 4-9%                  | 0.62 - 0.97                                       | 7 older<br>cognitively<br>normal, 1 AD | [7][8]    |
| Target Regions<br>(DVR)              | 3-6%                  | 0.66 - 0.92                                       | 7 older<br>cognitively<br>normal, 1 AD | [7][8]    |
| Whole-brain<br>Grey Matter<br>(SUVR) | 2.4% (2.8%)           | Not Reported                                      | 10 cognitively<br>normal               | [9]       |

Table 3: Test-Retest Reliability of [18F]RO-948 and [18F]PI-2620



| Tracer                    | Brain<br>Region                           | Mean %<br>Change<br>(SD)  | Intraclass<br>Correlation<br>Coefficient<br>(ICC) | Study<br>Population    | Reference    |
|---------------------------|-------------------------------------------|---------------------------|---------------------------------------------------|------------------------|--------------|
| [ <sup>18</sup> F]RO-948  | Not specified                             | Excellent reproducibility | Not specified                                     | 4 AD, 5 older controls | [10][11][12] |
| [ <sup>18</sup> F]PI-2620 | Various<br>Regions<br>(SUVR 30-60<br>min) | 3.8%                      | > 0.94                                            | Not specified          | [13]         |
| [ <sup>18</sup> F]PI-2620 | Various<br>Regions<br>(SUVR 45-75<br>min) | 4.3%                      | > 0.94                                            | Not specified          | [13]         |
| [ <sup>18</sup> F]PI-2620 | Various<br>Regions<br>(SUVR 60-90<br>min) | 4.9%                      | > 0.94                                            | Not specified          | [13]         |

## **Experimental Protocols**

The methodologies employed in the cited studies are crucial for interpreting the test-retest data. Below are summaries of the typical experimental protocols.

[18F]flortaucipir (AV-1451) Test-Retest Protocol:

- Participants: A mix of healthy controls, individuals with Mild Cognitive Impairment (MCI), and Alzheimer's Disease (AD) patients.[2]
- Radiotracer Administration: Intravenous injection of 370 MBq of [18F]flortaucipir.[2]
- Imaging Acquisition: Two 20-minute PET scans were acquired, one starting at 80 minutes and another at 110 minutes post-injection.[2]



- Test-Retest Interval: The retest scan was performed between 48 hours and 4 weeks after the initial scan.[2]
- Data Analysis: Standardized Uptake Value Ratios (SUVRs) were calculated using various reference regions, including cerebellar crus and a parametrically-derived white-matter based reference region (PERSI).[2]

### [18F]MK-6240 Test-Retest Protocol:

- Participants: Included cognitively normal healthy volunteers and AD patients.[6]
- Radiotracer Administration: Two different doses were investigated: 165 ± 3 MBq and 300 ± 40 MBq.[6]
- Imaging Acquisition: Dynamic PET scans were performed for 150 minutes.[6]
- Test-Retest Interval: Not explicitly stated in all studies, but one study mentions a 21-day interval.[9]
- Data Analysis: Test-retest variability was assessed for various quantitative metrics, including total distribution volume (VT), binding potential (BPND), and SUVR.[6]

### [18F]RO-948 Test-Retest Protocol:

- Participants: Included amyloid-positive mild AD patients and amyloid-negative older and younger control subjects.[10]
- Imaging Acquisition: PET scans were conducted for 90, 120, or 200 minutes.[10]
- Data Analysis: Kinetics were evaluated using various models, including plasma reference graphical analysis and reference tissue methods.[10]

#### [18F]PI-2620 Test-Retest Protocol:

- Test-Retest Interval: The two scans were separated by 6 ± 3 days.[13]
- Data Analysis: Test-retest variability was evaluated for Distribution Volume Ratios (DVR)
  from kinetic modeling and for SUVR at different time windows.[13]



## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for a PET test-retest reliability study.





Click to download full resolution via product page

**Figure 1.** A generalized workflow for a PET test-retest reliability study.

### Conclusion

While the absence of published test-retest reliability data for [18F]**THK5351** limits its direct comparison, several alternative tau PET tracers have demonstrated good to excellent reproducibility. [18F]flortaucipir, [18F]MK-6240, [18F]RO-948, and [18F]PI-2620 all show promise for use in longitudinal studies. The choice of tracer for a particular research or clinical trial setting will depend on a variety of factors, including the specific tau isoforms of interest, off-target binding profiles, and the established reliability metrics. For studies requiring the tracking of subtle changes in tau pathology over time, tracers with the lowest test-retest variability and highest ICC values are preferable. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data when selecting a tau PET tracer for their specific application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Test-Retest Reproducibility for the Tau PET Imaging Agent Flortaucipir F 18 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test–retest repeatability of [18F]Flortaucipir PET in Alzheimer's disease and cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Test-retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test-retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Test-Retest performance of [18F]MK-6240 tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI | Sciety Labs (Experimental) [labs.sciety.org]
- 8. Test-retest performance of [ 18 F]MK-6240 tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI | Semantic Scholar [semanticscholar.org]
- 9. direct.mit.edu [direct.mit.edu]
- 10. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Dosimetry, Quantitative Methods, and Test–Retest Variability of 18F-PI-2620 PET for the Assessment of Tau Deposits in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Test-Retest Reliability of Tau PET Tracers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560637#reproducibility-and-test-retest-reliability-of-thk5351-pet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com